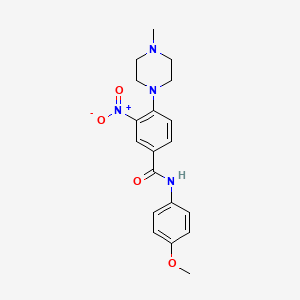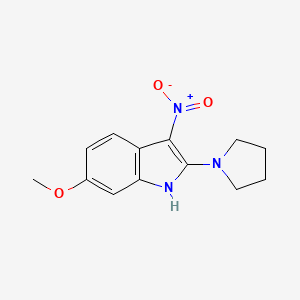
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide
描述
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. MNPA is a small molecule that belongs to the class of benzamides and has a molecular weight of 383.46 g/mol.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has also been shown to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which can result in the improvement of mood.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in the body. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain that are associated with Alzheimer's disease. In addition, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to increase the levels of serotonin and norepinephrine, which can improve mood and alleviate symptoms of depression.
实验室实验的优点和局限性
One advantage of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is also relatively stable and can be synthesized in large quantities with high purity. However, one limitation of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential. In addition, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has not been extensively studied in clinical trials, which can limit its potential for clinical use.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide. One direction is to further investigate its mechanism of action and identify its target proteins and pathways. This can help optimize its therapeutic potential and identify potential side effects. Another direction is to study its efficacy in animal models and clinical trials for various diseases such as cancer, Alzheimer's disease, and depression. This can help determine its safety and efficacy in humans and identify potential applications for clinical use. Finally, future studies can focus on developing more potent and selective analogs of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide that can target specific diseases and minimize potential side effects.
科学研究应用
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and depression. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of the disease. In depression, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)17-8-3-14(13-18(17)23(25)26)19(24)20-15-4-6-16(27-2)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQMVWSSALAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)


![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
![3-benzyl-6-isopropyl-2-(isopropylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087740.png)

![2-{1-[(5-bromo-2-pyridinyl)amino]ethyl}-4-chlorophenol](/img/structure/B4087763.png)
![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4087772.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4087782.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4087786.png)
![1-(2-fluorophenyl)-4-{2-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4087791.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)
![2-amino-4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087798.png)